molecular formula C10H13N3O2 B7969350 5-(Piperazin-1-yl)pyridine-2-carboxylic acid

5-(Piperazin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B7969350
M. Wt: 207.23 g/mol
InChI Key: YFPLXHLTJPHTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-yl)pyridine-2-carboxylic acid (CAS 1551869-99-8 ) is a high-purity carboxylic acid and nitrogen heterocycle building block integral to medicinal chemistry and drug discovery research. This compound, with molecular formula C 10 H 13 N 3 O 2 and a molecular weight of 207.229 g/mol(citation:1), features a piperazine ring coupled with a pyridine-carboxylic acid scaffold. This structure is highly valuable for constructing novel molecular entities, particularly in the synthesis of potential enzyme inhibitors. Piperazine-pyridine hybrids are frequently explored in pharmaceutical research for their ability to interact with biological targets; for instance, analogous structures have been investigated as potent urease inhibitors with potential applications in addressing infections caused by Helicobacter pylori (citation:6), and other piperazine-carboxylic acid derivatives have been studied as multi-target directed ligands for complex diseases like Alzheimer's(citation:8). The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide derivatives(citation:7) or other analogs for structure-activity relationship (SAR) studies. This compound is provided with a guaranteed purity of >95%(citation:1) and is intended for use in laboratory research applications only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this building block to develop and screen new compounds for a wide range of biochemical and pharmacological investigations.

Properties

IUPAC Name

5-piperazin-1-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPLXHLTJPHTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Whitepaper: 5-(Piperazin-1-yl)pyridine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(piperazin-1-yl)pyridine-2-carboxylic acid —frequently cataloged under its legacy synonym 6-carboxy-3-(1-piperazinyl)pyridine —is a highly privileged bifunctional building block in modern medicinal chemistry. Featuring a rigid pyridine core, a solubilizing basic piperazine vector, and a versatile carboxylic acid handle, this scaffold has become foundational in the design of targeted therapeutics. Most notably, it serves as the core pharmacophore in next-generation, highly selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors and DNA-trapping agents.

This whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical properties, self-validating synthetic methodologies, and its mechanistic role in targeted oncology.

Nomenclature and Structural Identity

The chemical identity of this building block is often obscured by conflicting nomenclature across commercial vendor databases and legacy literature. Understanding the structural logic is critical for patent landscaping and structural-activity relationship (SAR) mapping.

  • Standard IUPAC Name: 5-(piperazin-1-yl)pyridine-2-carboxylic acid

    • Causality of Naming: According to IUPAC nomenclature rules for principal functional groups, the carboxylic acid group takes precedence. The pyridine ring is numbered starting with the nitrogen heteroatom as position 1. To give the principal functional group (carboxy) the lowest possible locant, the carbon attached to the carboxyl group is designated as C2. This numbering system places the piperazinyl substituent at position 5.

  • Legacy Synonym: 6-carboxy-3-(1-piperazinyl)pyridine

    • Origin: This non-standard name arises from numbering the pyridine ring in the reverse direction (assigning the piperazine to C3 and the carboxy group to C6). While technically incorrect under modern IUPAC rules, it remains prevalent in legacy chemical inventories.

  • Other Common Synonyms: 5-(Piperazin-1-yl)picolinic acid; 5-(1-Piperazinyl)-2-pyridinecarboxylic acid.

  • CAS Registry Number: 1551869-99-8 (Free acid)

Physicochemical Profiling & Pharmacophore Logic

The utility of 5-(piperazin-1-yl)pyridine-2-carboxylic acid in hit-to-lead optimization stems from its highly favorable physicochemical profile. It acts as a rigid linker that precisely orients pharmacophoric elements while maintaining excellent ligand efficiency.

Quantitative Data Summary
PropertyValueCausality / Pharmacological Impact
Molecular Weight 207.23 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for the addition of target-specific capping groups.
LogP (Predicted) ~0.19Highly hydrophilic. Counters the lipophilicity of bulky aromatic capping groups, improving the aqueous solubility of the final Active Pharmaceutical Ingredient (API).
TPSA 65.46 ŲOptimal for membrane permeability. When the carboxylic acid is converted to an amide during synthesis, the TPSA remains within the CNS-penetrant range (<90 Ų).
H-Bond Donors 2The piperazine NH and carboxylic OH provide critical interaction points for kinase/enzyme binding pockets.
H-Bond Acceptors 4Facilitates robust hydrogen-bonding networks with target protein backbones.
Rotatable Bonds 2High structural rigidity restricts the entropic penalty upon binding, significantly increasing target affinity.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of this building block requires precise control over chemoselectivity. The most robust and scalable approach utilizes a followed by a global deprotection sequence.

Step 1: Buchwald-Hartwig Cross-Coupling

Objective: Forge the C-N bond between the pyridine core and the piperazine ring.

  • Reagents: 5-bromo-pyridine-2-carboxylic acid methyl ester (1.0 eq), Boc-piperazine (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Cs2CO3 (2.0 eq), Anhydrous Toluene.

  • Procedure: Degas the toluene by sparging with N2 for 15 minutes to prevent catalyst oxidation. Add all reagents and heat the mixture to 100°C for 12 hours under an inert atmosphere.

  • Mechanistic Causality:

    • Why Xantphos? Xantphos is selected for its wide natural bite angle (111°), which enforces a geometry at the palladium center that highly favors rapid reductive elimination. This minimizes the formation of hydro-dehalogenated (reduced) pyridine byproducts.

    • Why Boc-piperazine? Using mono-protected piperazine prevents bis-arylation, a side reaction where a single free piperazine molecule reacts with two equivalents of the aryl bromide.

    • Why Cs2CO3? Cesium carbonate is a mild, non-nucleophilic base that tolerates the methyl ester functionality. Stronger bases (like NaOtBu) would cause premature ester hydrolysis or transesterification.

Step 2: Global Deprotection (Saponification & N-Boc Removal)

Objective: Unmask the carboxylic acid and the secondary amine to yield the final amphoteric building block.

  • Reagents: 1. LiOH·H2O, THF/H2O (1:1). 2. 4M HCl in Dioxane.

  • Procedure: Treat the intermediate with LiOH at room temperature for 4 hours. Evaporate the THF, acidify the aqueous layer to pH 4, and extract the Boc-protected acid. Subsequently, treat this intermediate with 4M HCl in dioxane at room temperature for 2 hours.

  • Mechanistic Causality: The ester must be hydrolyzed prior to Boc deprotection. If the Boc group is removed first, the resulting molecule forms a highly polar zwitterion that is exceedingly difficult to extract from the aqueous phase during the ester saponification workup.

Self-Validating Checkpoints
  • LC-MS Monitoring: During Step 1, the starting material (bromide) exhibits a distinct isotopic pattern (M, M+2) at ~216/218 m/z. Complete disappearance of this doublet validates full conversion.

  • Visual Crystallization: During Step 2, the precipitation of the final product as an HCl salt directly from the dioxane solution serves as a visual confirmation of Boc removal and acts as a self-purifying crystallization step.

SynthesisWorkflow Start 5-Bromo-pyridine-2-carboxylic acid methyl ester Reagent Boc-Piperazine Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 100°C, 12h Start->Reagent Step 1: C-N Cross-Coupling Intermediate Boc-Protected Intermediate (Buchwald-Hartwig Product) Reagent->Intermediate Deprotect 1. LiOH, THF/H2O (Saponification) 2. 4M HCl/Dioxane (Boc Removal) Intermediate->Deprotect Step 2: Global Deprotection Product 5-(Piperazin-1-yl)pyridine-2-carboxylic acid HCl Salt Deprotect->Product

Fig 1: Synthetic workflow utilizing Buchwald-Hartwig amination and global deprotection.

Application in Targeted Therapeutics: PARP1 Inhibition

The 5-(piperazin-1-yl)pyridine-2-carboxylic acid motif is a cornerstone in the development of next-generation oncology drugs. When converted into a pyridine-2-carboxamide, it mimics the nicotinamide moiety of NAD+, allowing it to bind competitively to the catalytic domain of PARP enzymes.

First-generation PARP inhibitors (e.g., olaparib) lacked selectivity between PARP1 and PARP2, leading to dose-limiting hematological toxicities. Recent breakthroughs have utilized the piperazinyl-pyridine scaffold to achieve unprecedented PARP1 selectivity.

As demonstrated in the, the pyridine-2-carboxamide core forms critical, rigid hydrogen bonds with the glycine/serine-rich backbone of the PARP1 binding pocket. The piperazine ring acts as a highly controlled exit vector, projecting out of the pocket to attach bulky naphthyridinone capping groups. This specific geometry not only inhibits the enzyme but actively traps the PARP1 protein onto the DNA strand, leading to synthetic lethality in BRCA-mutant cancer cells. Furthermore, this scaffold has been successfully optimized to create, proving the versatility of the piperazine-pyridine logic in overcoming the blood-brain barrier.

SignalingPathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Consumption & Auto-PARylation PARP1->NAD Repair DNA Repair Complex Assembly (HR Pathway) NAD->Repair Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutant cells) Repair->Apoptosis Blocked Repair Inhibitor Pyridine-2-Carboxamide Derivative (e.g., AZD5305 / AZD9574) Inhibitor->PARP1 Competitive Inhibition at NAD+ Pocket Inhibitor->Repair PARP1-DNA Trapping

Fig 2: Mechanism of action for pyridine-2-carboxamide derivatives in PARP1-DNA trapping.

References

  • Johannes, J. W., et al. "Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs." Journal of Medicinal Chemistry, 2021.[Link]

  • Johannes, J. W., et al. "Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor." Journal of Medicinal Chemistry, 2024.[Link]

  • Nimmagadda, S. K., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules (MDPI), 2022.[Link]

Technical Safety & Handling Guide: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling framework for 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (CAS: 1551869-99-8). It moves beyond standard regulatory compliance to offer functional insights for researchers utilizing this compound in medicinal chemistry and drug discovery.

Document ID: TSHG-1551869 | Version: 2.0 | Status: Research Grade Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers

Executive Summary & Chemical Identity

5-(Piperazin-1-yl)pyridine-2-carboxylic acid is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors (e.g., CDK4/6 pathways) and GPCR ligands.[1] Its structure features a basic secondary amine (piperazine) and an acidic carboxyl group attached to a pyridine core, typically resulting in a zwitterionic character at neutral pH. This dual functionality dictates its solubility profile, reactivity, and specific safety handling requirements.

Chemical Identifiers
ParameterValue
CAS Number 1551869-99-8
IUPAC Name 5-(piperazin-1-yl)pyridine-2-carboxylic acid
Synonyms 5-(Piperazin-1-yl)picolinic acid; 5-(1-Piperazinyl)-2-pyridinecarboxylic acid
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
SMILES OC(=O)C1=NC=C(N2CCNCC2)C=C1
Structure-Property Relationships (SPR)
  • Zwitterionic Nature: The piperazine nitrogen (pKa ~9.8) and the picolinic acid moiety (pKa ~5.4) likely form an internal salt in the solid state. This increases melting point and water solubility while decreasing solubility in non-polar organic solvents (e.g., DCM, Hexanes).

  • Reactivity: The secondary amine is a nucleophile; the carboxylic acid is an electrophile (upon activation). Self-polymerization is possible under coupling conditions if not properly protected.

Hazard Identification & Risk Assessment (GHS)

Note: As a research chemical, specific toxicological data may be limited. Classifications are derived from Structure-Activity Relationships (SAR) of analogous piperazine-pyridine compounds.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure 3May cause respiratory irritation.[3]H335
Mechanistic Safety Insights
  • Respiratory Irritation (H335): Fine dusts of zwitterionic amino acids can be potent respiratory irritants due to their ability to alter mucosal pH upon inhalation.

  • Ocular Risk (H319): The basicity of the piperazine ring poses a risk of corneal damage if not rinsed immediately. It is not merely "irritating" but potentially damaging due to high pH localized buffering.

Safe Handling & Experimental Protocols

Engineering Controls & PPE Workflow

The following decision logic outlines the required safety barriers based on the operational scale.

SafetyLogic Start Operation Assessment Scale Scale < 1g? Start->Scale FumeHood Standard Fume Hood (Face Vel: 100 fpm) Scale->FumeHood Yes GloveBox Powder Containment Hood or Glove Box Scale->GloveBox No (Dust Risk) PPE_Std PPE: Nitrile Gloves, Lab Coat, Safety Glasses FumeHood->PPE_Std PPE_High PPE: Double Nitrile, Sleeve Covers, N95/P100 GloveBox->PPE_High

Figure 1: Risk-based engineering control selection. High-contrast nodes indicate critical decision points.

Solubilization Protocol (Self-Validating)

Due to its zwitterionic nature, dissolving this compound requires pH manipulation.

  • Standard Organic Solvent: Insoluble in pure DCM or Ether.

  • Protocol:

    • Suspend compound in MeOH or DMF.

    • Acidic Conditions: Add 1.0 eq. HCl (creates hydrochloride salt)

      
       Soluble.
      
    • Basic Conditions: Add 1.0 eq. DIPEA or TEA (deprotonates carboxylic acid)

      
       Soluble.
      
    • Validation: Solution should turn clear. If turbidity persists, sonicate for 30s.

Synthesis Safety: Amide Coupling

When using this reagent in peptide coupling (e.g., HATU/EDC conditions):

  • Risk: The secondary amine of the piperazine is highly nucleophilic.

  • Control: Ensure the carboxylic acid of the partner molecule is activated before adding 5-(Piperazin-1-yl)pyridine-2-carboxylic acid to prevent self-coupling (if the COOH on the pyridine is not protected).

  • Quenching: Quench reactions with dilute citric acid (10%) rather than strong mineral acids to avoid precipitating the zwitterion uncontrollably.

Emergency Response & First Aid

This section details immediate actions in case of exposure, prioritizing the neutralization of the specific chemical risks (alkaline/acidic dual nature).

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact (High Risk: Basic) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye Flush 15+ min Lift eyelids Do NOT neutralize Eye->Action_Eye Action_Skin Wash soap/water Remove contam. clothing Skin->Action_Skin Action_Inhale Fresh Air Oxygen if labored breathing Inhale->Action_Inhale Medical Seek Medical Attention Show CAS: 1551869-99-8 Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Emergency response workflow. Note the specific prohibition on neutralizing eye exposure.

Fire Fighting Measures
  • Suitable Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ).
  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) due to the potential for pyridine-based toxic vapors.

Storage & Stability

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

  • Temperature: Refrigerator (

    
    ) recommended for long-term storage to prevent slow decarboxylation or oxidation of the piperazine ring.
    
  • Incompatibilities: Strong oxidizing agents, Acid chlorides, Acid anhydrides.

References

  • PubChem. (n.d.). Compound Summary: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid.[1][4][5] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria. (General GHS classification principles for heterocyclic amines). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Supplier Availability of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Core Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational pillars, with nitrogen-containing scaffolds being particularly prominent in approved pharmaceuticals.[1][2] Among these, the piperazinyl-pyridine moiety is a privileged structure, frequently incorporated into molecules designed to interact with a wide array of biological targets. 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (CAS No. 1178007-63-7) represents a critical bifunctional building block, offering synthetic handles for diverse chemical transformations. Its utility is exemplified by its role as a key intermediate in the synthesis of advanced pharmaceutical agents, including potent kinase inhibitors used in oncology.[3]

The quality and reliability of such a starting material are not trivial details; they are paramount to the success of a multi-stage research and development program. The purity, impurity profile, and batch-to-batch consistency of a starting material directly influence the efficiency of subsequent synthetic steps, the quality of the final active pharmaceutical ingredient (API), and the overall reproducibility of experimental results.[4][5] Variability in starting materials can lead to inconsistent final product quality and failure to meet specifications.[6] This guide provides a comprehensive overview of the supplier landscape for 5-(Piperazin-1-yl)pyridine-2-carboxylic acid, a framework for supplier qualification, and protocols for in-house verification, empowering researchers to secure a robust and reliable supply chain for this vital chemical entity.

Part 1: Current Supplier Landscape

Identifying a reliable supplier is the first step in procuring 5-(Piperazin-1-yl)pyridine-2-carboxylic acid. The availability, offered purity, and scale can vary significantly between vendors. Below is a summary of identified suppliers for this compound. Researchers are advised to contact suppliers directly for the most current information on stock, lead times, and available analytical data.

Table 1: Supplier Availability for 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (CAS: 1178007-63-7)

Supplier NameCatalog NumberPurityAvailable QuantitiesNotes
Frontier Specialty ChemicalsP15608Not specifiedContact for sizingGuaranteed purity mentioned on site.[7]
AA BLOCKS, INC. (via Sigma-Aldrich)AABH97CE917495%Contact for sizingFor a related methylated analog.[8]
Various Research Chemical SuppliersVariesTypically >95%mg to multi-gram scaleOften available through platforms like ChemicalBook and BLD Pharm for related amine precursors.[3][9]

Note: The availability of this specific carboxylic acid can be limited compared to its amine or amide analogs. Researchers may need to consider custom synthesis options from specialized vendors if larger quantities or higher purity grades are required.

Part 2: A Framework for Supplier Qualification and Quality Assurance

Sourcing a chemical is more than a simple transaction; it's the foundation of your experimental work. A rigorous supplier qualification process is essential to mitigate risks associated with poor quality reagents.[10][11]

The Primacy of the Certificate of Analysis (CofA)

The Certificate of Analysis is the single most important document accompanying a chemical reagent. It is a testament to the product's quality and identity. However, not all CofAs are created equal.

Key elements to scrutinize on a CofA:

  • Identity Confirmation: The CofA must confirm the chemical structure. The gold standards are ¹H NMR (Proton Nuclear Magnetic Resonance) and MS (Mass Spectrometry). The data should be consistent with the expected structure of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of small organic molecules.[12] Look for a chromatogram that shows a major peak corresponding to the product and minimal impurity peaks. The purity value should be clearly stated (e.g., >98% by HPLC).

  • Appearance: The physical state and color should be recorded and consistent between batches.

  • Lot Number: Ensures traceability of the specific batch of material.

Supplier Qualification Workflow

A systematic approach to selecting and validating a supplier ensures that the materials sourced will meet the stringent requirements of drug discovery and development. This workflow minimizes downstream failures and enhances the reproducibility of research.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Due Diligence cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Approval & Procurement A Identify Potential Suppliers B Request & Review Product Specifications & SDS A->B Initial Inquiry C Request & Scrutinize Certificate of Analysis (CofA) B->C Proceed if Specs Match D Assess Purity (HPLC) & Identity (NMR/MS) Data C->D Data Evaluation E Order Small Evaluation Sample D->E Proceed if CofA is Valid F Perform In-House QC (HPLC, NMR) E->F Testing G Compare In-House Data with Supplier CofA F->G Verification H Approve Supplier & Place Bulk Order G->H Proceed if Data Correlates

Caption: Supplier Qualification Workflow Diagram.

Part 3: In-House Quality Control Protocol

Trust, but verify. Independent verification of a supplier's claims is a cornerstone of good laboratory practice. Below is a representative protocol for the HPLC analysis of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid, designed to be adapted and optimized for specific laboratory instrumentation.

Protocol: Purity Verification by Reverse-Phase HPLC

1. Objective: To determine the purity of an incoming batch of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[13]

2. Materials & Equipment:

  • 5-(Piperazin-1-yl)pyridine-2-carboxylic acid sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • HPLC system with UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% TFA (or FA) in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA (or FA) in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade ACN and mix thoroughly.

  • Causality: The acidic modifier (TFA or FA) is used to protonate acidic and basic functional groups on the analyte and any impurities, leading to sharper peaks and more reproducible retention times. The C18 stationary phase separates molecules based on their hydrophobicity.[14][15]

4. Sample Preparation:

  • Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent. A 50:50 mixture of Mobile Phase A and B is a good starting point.

  • From the stock solution, prepare a working solution at approximately 0.1 mg/mL by diluting with the same solvent.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial if any particulate matter is observed.

  • Causality: The concentration is chosen to be within the linear range of the UV detector to ensure accurate quantification of the main peak and any impurities.

5. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-23 min: 5% B (re-equilibration)

  • Causality: A gradient elution is employed to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main product peak.

6. Data Analysis & System Validation:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks. This provides the % purity.

  • Self-Validation: The system is considered valid for this analysis if the retention time of the main peak is consistent across multiple injections and the peak shape is symmetrical. The baseline should be stable with minimal noise.

Part 4: The Synthetic Context and Potential Impurities

Understanding the synthetic route of a building block provides valuable insight into the potential impurities that may be present. While specific proprietary methods may vary, a common approach to synthesizing similar piperazinyl-pyridines involves a nucleophilic aromatic substitution (SNAᵣ) reaction.[16][17]

A plausible synthetic pathway could involve the reaction of a halogenated pyridine-2-carboxylic acid derivative (e.g., 5-bromo- or 5-chloro-pyridine-2-carboxylic acid) with piperazine.

SynthesisPathway A 5-Halopyridine-2-carboxylic acid (X = Cl, Br) C 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (Final Product) A->C SNAᵣ Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat B Piperazine B->C Imp1 Potential Impurity: Unreacted Starting Material Imp2 Potential Impurity: Bis-substituted Piperazine

Caption: Plausible Synthesis Route for the Target Compound.

Anticipating Impurities:

  • Unreacted Starting Materials: Residual 5-halopyridine-2-carboxylic acid.

  • Process-Related Impurities: Solvents (e.g., DMSO, DMF), bases (e.g., triethylamine), and salts.

  • Side-Products: If excess piperazine is not used, there is a risk of forming bis-substituted products where two pyridine rings are attached to the same piperazine molecule.

An awareness of these potential impurities allows for a more targeted analytical investigation of incoming material, ensuring that the procured building block is fit for its intended purpose in complex, multi-step synthetic campaigns.

References

  • PharmaGuru. (2025). Starting Material and Key Starting Material In Pharmaceutical: 3+ Key Differences With Case study. PharmaGuru. Available at: [Link]

  • BioInsights Publishing. (2021). The importance of starting materials: quality and regulatory considerations for cell-based therapies. BioInsights Publishing. Available at: [Link]

  • DS InPharmatics. (2020). Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. DS InPharmatics. Available at: [Link]

  • Proclinical. (2023). The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. Proclinical. Available at: [Link]

  • Undi, M. et al. (2025). Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. SSRN. Available at: [Link]

  • Google Patents. (2022). Chemical compounds. Google Patents.
  • Pharmaceutical Technology. (2025). Drug Substance Starting Material Selection. Pharmaceutical Technology. Available at: [Link]

  • Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.
  • Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Google Patents.
  • ResearchGate. (2018). High performance liquid chromatography quality control. ResearchGate. Available at: [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link]

  • Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available at: [Link]

  • European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Chromatography Online. (2022). HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. Chromatography Online. Available at: [Link]

  • ResearchGate. (2025). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Available at: [Link]

  • MDPI. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. MDPI. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • PubMed. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014-2023). PubMed. Available at: [Link]

  • BIVITURE. (2025). Paraldehyde (CAS NO. 123-63-7) for Industrial & Pharmaceutical Use. BIVITURE. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

Sources

Ionization Dynamics and pKa Profiling of 5-(Piperazin-1-yl)pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, multiprotic small molecules, understanding the precise ionization dynamics of these compounds becomes critical. 5-(Piperazin-1-yl)pyridine-2-carboxylic acid is a highly functionalized zwitterionic scaffold. Its physicochemical behavior—dictating solubility, membrane permeability, and target engagement—is governed by a delicate balance of inductive and resonance effects across its ionizable centers.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the pKa values of this specific molecule.

Structural and Mechanistic Analysis of Ionizable Centers

5-(Piperazin-1-yl)pyridine-2-carboxylic acid features a picolinic acid core substituted with a piperazine ring at the C5 position. To accurately predict its ionization behavior, we must deconstruct the molecule into its constituent acid-base centers and evaluate the electronic crosstalk between them.

Mechanistic Causality of pKa Shifts
  • The Carboxylic Acid (C2 Position): In standard picolinic acid, the carboxylic acid is highly acidic due to the electron-withdrawing nature of the adjacent pyridine nitrogen, yielding a pKa of approximately 1.07[1]. In our target molecule, the piperazine group at C5 acts as a resonance electron donor (+M effect). However, because C5 is para to the C2-carboxylic acid, this electron density slightly destabilizes the carboxylate anion, likely shifting the pKa marginally higher (estimated 1.2 – 1.8).

  • The Pyridine Nitrogen (N1): The pyridinium ion in picolinic acid has a pKa of 5.4[2]. The inductive (-I) and resonance (+M) effects of the C5-piperazine group are competing. The net effect typically leaves the pyridine nitrogen's basicity relatively stable, predicting a pKa in the range of 4.5 – 5.5.

  • The Piperazine Secondary Amine (N4): Unsubstituted piperazine exhibits a primary basic pKa of 9.73[3]. However, when attached to an aromatic system, the basicity drops. Empirical data for the structurally analogous 1-(2-pyridyl)piperazine shows a pKa of 8.9[4], and 1-phenylpiperazine exhibits a pKa of 8.71[5]. We predict the N4 nitrogen in our target molecule to fall precisely within this 8.5 – 9.0 range.

  • The Piperazine Tertiary Amine (N1'): This is the most critical mechanistic insight. The nitrogen attached directly to the C5 position of the pyridine ring is a heteroarylamine. Its lone pair is heavily delocalized into the electron-deficient pyridine ring. Because the C5 position is para to the strongly electron-withdrawing carboxylic acid at C2, this delocalization is severely exacerbated. Consequently, this nitrogen is virtually non-basic under physiological conditions (predicted pKa < 2.0).

Quantitative Data Summary
Ionizable CenterStructural RolePredicted pKa RangeEmpirical Reference Anchors
Carboxylic Acid (-COOH) C2 Position1.2 – 1.8Picolinic Acid: pKa 1.07[1]
Pyridinium Nitrogen Pyridine Ring4.5 – 5.5Picolinic Acid: pKa 5.4[2]
Piperazine N4 Secondary Amine8.5 – 9.01-(2-Pyridyl)piperazine: pKa 8.9[4]
Piperazine N1' Tertiary Amine< 2.0 (Non-basic)1-Phenylpiperazine (N1): pKa < 3.0[5]

Experimental Methodologies for pKa Determination

Because the predicted pKa values span from highly acidic (< 2.0) to basic (~8.8), a single analytical technique is insufficient. Potentiometry loses sensitivity at the extremes of the pH scale (below pH 2 and above pH 12) due to the logarithmic nature of the Nernst equation and high background ion concentrations. Therefore, an orthogonal, self-validating workflow combining potentiometric and UV-metric titrations is required.

G A Sample: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid B Potentiometric Titration (pH 2.0 - 11.0) Argon Purged, 0.15M KCl A->B Primary pKa (4.5 - 9.0) C UV-Metric Titration (pH 0.5 - 3.0) Multi-wavelength Analysis A->C Acidic pKa (< 2.0) D Data Synthesis (Bjerrum Plot & Target Factor Analysis) B->D C->D E Comprehensive Multiprotic pKa Profile D->E

Experimental workflow for orthogonal pKa determination.

Protocol A: Self-Validating Potentiometric Titration (pH 2.0 – 11.0)

This protocol captures the pyridine and piperazine N4 ionization events.

  • System Suitability Test (SST): Prior to sample analysis, titrate a known reference standard (e.g., standard picolinic acid[2]) to confirm electrode linearity and Nernstian slope response.

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl matrix is strictly required to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration and mimicking physiological osmolarity.

  • Atmospheric Control (Critical Step): Submerge an argon sparging line into the solution for 10 minutes prior to and during the titration. Causality: Piperazine secondary amines are highly nucleophilic and readily absorb atmospheric carbon dioxide to form carbamates[6]. This side reaction consumes base and artificially skews the calculated basic pKa. Argon purging prevents this artifact.

  • Titration Execution: Titrate with standardized 0.5 M KOH from pH 2.0 to 11.0 at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Data Processing: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the macroscopic pKa values via non-linear regression.

Protocol B: UV-Metric Titration (pH 0.5 – 3.0)

This protocol isolates the highly acidic carboxylic acid pKa.

  • Rationale: Protonation of the pyridine ring and the adjacent carboxylic acid directly alters the conjugated

    
    -system, resulting in a distinct shift in the UV absorption spectrum.
    
  • Preparation: Prepare a series of 50 µM analyte solutions in varying concentrations of HCl to achieve a pH gradient from 0.5 to 3.0.

  • Measurement: Record the UV spectra from 200 nm to 400 nm using a diode-array spectrophotometer.

  • Analysis: Apply Target Factor Analysis (TFA) to the multi-wavelength dataset to deconvolute the overlapping spectra of the protonated and deprotonated species, yielding the exact pKa of the C2-carboxylic acid.

Pharmacokinetic Implications and Microspecies Distribution

The ionization state of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid dictates its distribution coefficient (LogD) and, consequently, its bioavailability. The molecule transitions through distinct charge states as it traverses the gastrointestinal tract and enters systemic circulation.

G S1 S1 S2 pH 2.0 - 4.0 Cationic (+1) COO-, PyH+, PipH+ S1->S2 pKa1 ~1.5 (COOH) S3 pH 6.0 - 8.0 Zwitterionic (0) COO-, Py, PipH+ S2->S3 pKa2 ~5.0 (PyH+) S4 S4 S3->S4 pKa3 ~8.8 (PipH+)

pH-dependent microspecies distribution and charge states.

  • Gastric Fluid (pH ~1.2): The molecule exists primarily as a dication (+2 charge), with both the pyridine and piperazine N4 nitrogens protonated, and the carboxylic acid neutral. This ensures extremely high aqueous solubility but poor passive membrane permeability.

  • Intestinal Fluid (pH ~6.8) to Blood Plasma (pH 7.4): The molecule exists almost exclusively in its zwitterionic form (net charge 0). The carboxylic acid is deprotonated (anionic), the pyridine is neutral, and the piperazine N4 remains protonated (cationic). This zwitterionic state creates a delicate balance, often masking the charges via intramolecular interactions, which optimizes the LogD for passive cellular uptake and target receptor engagement.

References

  • [6] Piperazine - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • [3] Khalili, F., Henni, A., & East, A. L. L. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, University of Regina. URL:[Link]

  • [2] Picolinic Acid. DrugFuture Chemical Index Database. URL:[Link]

  • [4] 1-(2-Pyridyl)piperazine | CID 94459. PubChem, National Institutes of Health. URL:[Link]

  • [5] 1-Phenylpiperazine | CID 7096. PubChem, National Institutes of Health. URL:[Link]

Sources

Methodological & Application

Application Note: 5-(Piperazin-1-yl)pyridine-2-carboxylic Acid as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for senior researchers and medicinal chemists. It synthesizes established synthetic methodologies with the specific physicochemical constraints of the 5-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold.

Executive Summary & Design Rationale

In modern drug discovery, "escape from flatland" is a priority. While standard aromatic linkers (e.g., terephthalic acid) provide rigidity, they often suffer from poor aqueous solubility and lack vectors for hydrogen bonding. 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (5-PPC) emerges as a superior "chimeric" scaffold that bridges the gap between solubility enhancers and conformational restrainers.

Core Architectural Advantages
  • Conformational Rigidity: The central pyridine ring is planar and electron-deficient, resisting metabolic oxidation. It enforces a specific bond vector angle (~150°–160°) between the C2-carboxyl and the C5-piperazine, acting as an extended, rigid spacer.

  • Solubility & Pharmacokinetics: The piperazine moiety introduces a basic secondary amine (

    
    ), which is protonated at physiological pH. This dramatically lowers 
    
    
    
    , enhancing aqueous solubility compared to biphenyl or phenyl-pyridine analogs.
  • Peptidomimetic Utility:

    • N-Terminus Equivalent: The distal nitrogen of the piperazine ring acts as a secondary amine "N-terminus," allowing it to be incorporated into peptide backbones via standard amide coupling.

    • Proline Surrogate: The cyclic nature of the amine constrains the

      
       (phi) torsion angle of the preceding residue, reducing entropic penalty upon binding.
      

Chemical Properties & Handling[1][2][3][4]

PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight ~207.23 g/mol (Free Acid)Calculations must account for HCl salts if used.
Acidity (

)
Pyridine N: ~3.5 Piperazine NH: ~8.7The zwitterionic nature requires careful pH control during Fmoc-protection.
Solubility High in DMSO, Water (low pH); Low in DCMCritical: SPPS coupling requires DMF/NMP; DCM is insufficient for solvation.
Nucleophilicity Secondary Amine (Piperazine)Steric Hindrance: Coupling the next amino acid to this residue is difficult.
Stability High thermal stabilityCompatible with microwave-assisted SPPS.

Visual Workflow: Integration Strategy

The following diagram illustrates the critical decision pathways for integrating 5-PPC into a peptide sequence, highlighting the "Difficult Coupling" node which requires specific protocol deviations.

G cluster_0 Solid Phase Synthesis Cycle Start Raw Material: 5-(Piperazin-1-yl)pyridine-2-COOH Protect Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protect Solution Phase Activate Step 2: C-Term Activation (HATU/HOAt) Protect->Activate Couple1 Step 3: Coupling to Resin/Peptide (Standard SPPS) Activate->Couple1 Deprotect Step 4: Fmoc Removal (20% Piperidine) Couple1->Deprotect SecondaryAmine CRITICAL NODE: Sterically Hindered 2° Amine Deprotect->SecondaryAmine Couple2 Step 5: Elongation (Requires High-Efficiency Coupling) SecondaryAmine->Couple2 Use HATU/PyAOP Microwave 75°C Final Final Peptidomimetic Couple2->Final

Figure 1: Strategic workflow for processing 5-PPC. Note the critical bottleneck at Step 5, where coupling to the secondary piperazine amine requires high-efficiency reagents.

Experimental Protocols

Protocol A: Preparation of Fmoc-5-(piperazin-1-yl)pyridine-2-carboxylic acid

Objective: To protect the secondary amine of the piperazine ring for use in SPPS.

Reagents:

  • 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (1.0 eq)[1]

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1:1 Mixture of Water and 1,4-Dioxane

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-(piperazin-1-yl)pyridine-2-carboxylic acid (e.g., 5 mmol) and

    
     (12.5 mmol) in water (25 mL). Ensure the pH is roughly 8–9.
    
  • Addition: Dissolve Fmoc-OSu (5.5 mmol) in 1,4-Dioxane (25 mL). Add this solution dropwise to the aqueous amine solution over 15 minutes while stirring vigorously.

    • Note: The mixture may become cloudy as Fmoc-OSu reacts.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

  • Work-up:

    • Evaporate the dioxane under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL).

    • Extract with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts (discard organic layer).
      
    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M HCl. The Fmoc-protected product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
    ), and dry under high vacuum over 
    
    
    
    .
  • Yield Expectation: 85–95%.

Protocol B: SPPS Incorporation (The "Difficult Coupling")

Objective: To couple an amino acid onto the resin-bound 5-PPC residue.

Context: Once the Fmoc group is removed from the 5-PPC residue on the resin, the exposed amine is a secondary piperazine nitrogen . This is sterically hindered and less nucleophilic than a primary amine. Standard DIC/HOBt couplings often fail here.

Reagents:

  • Next Amino Acid (Fmoc-AA-OH) (5.0 eq)

  • HATU (4.9 eq) or PyAOP (4.9 eq)

  • HOAt (5.0 eq) - Crucial additive for secondary amines.

  • DIEA (Diisopropylethylamine) (10.0 eq)

  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Deprotection: Remove Fmoc from the resin-bound 5-PPC using 20% Piperidine in DMF (

    
     min). Wash resin thoroughly with DMF (
    
    
    
    ).[2]
    • QC Check: Perform a Chloranil Test (not Kaiser test). The Kaiser test is for primary amines; Chloranil detects secondary amines (turn resin beads blue).

  • Activation: In a separate vial, dissolve Fmoc-AA-OH, HATU, and HOAt in DMF. Add DIEA immediately before adding to the resin. Shake for 30 seconds to pre-activate.

  • Coupling: Add the activated mixture to the resin.

    • Condition A (Standard): Shake at RT for 2–4 hours.

    • Condition B (Microwave - Recommended): Heat to 75°C for 10 minutes (25W). Note: Use 50°C for Cys/His to avoid racemization.

  • Monitoring: Wash resin with DMF. Perform Chloranil test.

    • If Blue (Positive): Recouple using fresh reagents.[2]

    • If Colorless (Negative): Proceed to next step.

Scientific Grounding & Troubleshooting

Why HATU/HOAt?

The coupling to the piperazine nitrogen is the rate-limiting step. HATU generates the O-azabenzotriazole active ester, which is more reactive than the OBt ester generated by HBTU/HOBt. The addition of HOAt further catalyzes the reaction via neighboring group participation (the pyridine nitrogen in HOAt assists proton transfer), which is critical for sterically demanding secondary amines [1].

Solubility Issues

The 5-PPC scaffold is rigid. If integrating multiple 5-PPC units or coupling it to hydrophobic residues, aggregation on-resin is likely.

  • Solution: Use Magic Mixture (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) or elevate temperature to 50°C during coupling and deprotection steps to disrupt beta-sheet formation [2].

References
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

  • Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148.

  • BenchChem. (2025).[2] "Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis."

  • PubChem. "5-(Piperazin-1-yl)pyridine-2-carboxylic acid Compound Summary."[3]

Sources

Scalable synthesis route for 5-(Piperazin-1-yl)pyridine-2-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-(Piperazin-1-yl)pyridine-2-carboxylic Acid Intermediates

Executive Summary

This guide details a robust, scalable synthetic route for 5-(piperazin-1-yl)pyridine-2-carboxylic acid (also known as 5-(piperazin-1-yl)picolinic acid). This moiety is a critical pharmacophore in kinase inhibitors (e.g., targeting CDK, PARP) and GPCR ligands, serving as a solubility-enhancing polar handle.

While direct nucleophilic aromatic substitution (


) is common for pyridines, the 5-position is electronically deactivated relative to the 2- and 4-positions, making direct displacement of halides difficult without expensive fluorinated precursors. This protocol prioritizes a Palladium-catalyzed Buchwald-Hartwig amination  strategy starting from the cost-effective 5-bromo-2-pyridinecarboxylic acid . This route is optimized for kilogram-scale production, emphasizing crystallization over chromatography to ensure >98% purity.

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we disconnect the target into two commercially abundant building blocks: 5-bromo-2-pyridinecarboxylic acid and N-Boc-piperazine .

Strategic Logic:
  • Protection Strategy: The carboxylic acid is protected as a methyl ester to prevent catalyst poisoning and solubility issues during the coupling phase. The piperazine is Boc-protected to prevent polymerization.

  • Coupling Method: The 5-position of the pyridine ring is "meta-like" relative to the ring nitrogen, rendering it electron-neutral and resistant to classical

    
    . Therefore, Pd-catalyzed cross-coupling is the most reliable method for installing the amine.
    
  • Deprotection: A sequential hydrolysis (ester) and acidolysis (Boc) yields the zwitterionic final product, which can be purified by isoelectric precipitation.

Retrosynthesis Target Target: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid Inter1 Intermediate 1: Methyl 5-(4-Boc-piperazin-1-yl)picolinate Target->Inter1 Hydrolysis & Deprotection (HCl/Dioxane, LiOH) SM1 Start Material A: 5-Bromo-2-pyridinecarboxylic acid Inter1->SM1 Buchwald-Hartwig (Pd-Cat) SM2 Start Material B: N-Boc-Piperazine Inter1->SM2 Coupling Partner

Figure 1: Retrosynthetic disconnection showing the convergence of bromopicolinic acid and Boc-piperazine.

Detailed Experimental Protocol

Stage 1: Esterification of 5-Bromopicolinic Acid

Objective: Convert the acid to a methyl ester to increase solubility and compatibility with organometallic catalysts.

Reagents:

  • 5-Bromo-2-pyridinecarboxylic acid (1.0 eq)[1]

  • Methanol (10 vol)

  • Sulfuric acid (

    
    , conc., 0.5 eq) or Thionyl Chloride (
    
    
    
    , 1.2 eq)

Protocol:

  • Setup: Charge a glass-lined reactor with 5-bromo-2-pyridinecarboxylic acid and Methanol (MeOH).

  • Addition: Cool to 0°C. Add

    
     dropwise over 30 minutes (maintain T < 10°C) to control exotherm.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC (Target: <1% SM).

  • Workup: Cool to room temperature (RT). Concentrate in vacuo to ~20% volume.

  • Neutralization: Slowly add saturated

    
     solution until pH ~8.
    
  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    , filter, and concentrate.[2][3]
    
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

    • Yield: 90–95%

    • Appearance: White/Off-white solid.[1]

Stage 2: Buchwald-Hartwig Coupling

Objective: Install the piperazine ring at the unactivated 5-position.

Reagents:

  • Methyl 5-bromo-2-pyridinecarboxylate (1.0 eq)

  • N-Boc-Piperazine (1.2 eq)

  • Catalyst:

    
     (2 mol%) + BINAP (4 mol%) (or XPhos for faster kinetics)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (10 vol)

Protocol:

  • Inertion: Purge reactor with

    
     for 15 mins.
    
  • Charging: Add Methyl 5-bromo-2-pyridinecarboxylate, N-Boc-Piperazine, and

    
     to the solvent.
    
  • Catalyst Addition: Add

    
     and BINAP. Degas the slurry again for 10 mins.
    
  • Reaction: Heat to 100°C for 12–16 hours.

    • Critical Control: Ensure vigorous stirring; insoluble inorganic bases can settle.

  • IPC (In-Process Control): Check HPLC for consumption of bromo-pyridine.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/inorganics. Wash pad with EtOAc.

  • Purification: Concentrate filtrate. The product often solidifies. Slurry in cold

    
     or Hexane to remove excess phosphine ligands.
    
    • Yield: 80–85%

    • Data: Methyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)picolinate.

Stage 3: Hydrolysis & Deprotection (One-Pot)

Objective: Remove methyl ester and Boc group to yield the final zwitterion.

Reagents:

  • Stage 2 Intermediate

  • Lithium Hydroxide (LiOH, 3.0 eq)

  • THF/Water (3:1)

  • HCl (4M in Dioxane or aqueous conc.)

Protocol:

  • Saponification: Dissolve intermediate in THF/Water. Add LiOH. Stir at RT for 3 hours (Hydrolysis of methyl ester).

  • pH Adjustment: Acidify reaction mixture to pH ~2 using HCl. This initiates Boc removal if heated, or use 4M HCl/Dioxane after concentration.

  • Boc Removal: Stir at 40°C for 2 hours (or RT overnight).

  • Isolation (Isoelectric Precipitation):

    • Cool solution to 5°C.

    • Adjust pH carefully to the isoelectric point (pI ~6.5–7.0) using NaOH/HCl.

    • The product will precipitate as a white/yellow solid.

  • Filtration: Filter the solid, wash with cold water and acetone.

  • Drying: Vacuum dry at 45°C.

Process Workflow & Logic Diagram

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: C-N Bond Formation cluster_2 Stage 3: Deprotection & Isolation Step1 Esterification (SOCl2/MeOH) Step2 Pd-Catalyzed Coupling (Pd(OAc)2, BINAP, Cs2CO3) Step1->Step2 Control2 IPC: HPLC (<0.5% Bromide) Step2->Control2 Control2->Step2 Fail (Continue Heating) Step3 Saponification (LiOH) & Acidolysis (HCl) Control2->Step3 Pass Step4 Isoelectric Precipitation (pH 6.5) Step3->Step4

Figure 2: Step-by-step process workflow with integrated quality control checkpoints.

Key Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Catalyst Load 1–2 mol% Pd<1% leads to incomplete conversion; >2% increases cost and heavy metal impurities.
Base Choice

Weaker bases (

) fail to drive the reaction at 5-position; stronger bases (NaOtBu) may hydrolyze the ester prematurely.
Temperature 100°C ± 5°C<90°C slows kinetics significantly; >110°C risks Boc thermal decomposition.
pH (Final) 6.5 – 7.0Critical for yield. The zwitterion is highly water-soluble at pH <4 or >9.

Safety & Hazard Analysis

  • Thionyl Chloride (

    
    ):  Reacts violently with water releasing HCl and 
    
    
    
    . Use a scrubber system.
  • Palladium Residues: Heavy metal contamination must be scavenged (e.g., using SiliaMetS® Thiol) if the product is for GMP use.

  • Piperazine Derivatives: Potential sensitizers. Handle with proper PPE (gloves, respirator).

References

  • Synthesis of 5-substituted picolinates via Buchwald-Hartwig

    • Methodology: Yin, J., et al. "Pd-catalyzed N-arylation of heterocyclic amines." Journal of Organic Chemistry, 2002.

  • Properties of 5-Bromo-2-pyridinecarboxylic acid

    • Data: Sigma-Aldrich Product Sheet (CAS 30766-11-1).

  • General Protocol for Pyridine Amination

    • Review: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Process Scale-up of Piperazine Derivatives

    • Patent: "Process for preparation of piperazinyl-pyridine derivatives." WO2008076705.

Sources

Troubleshooting & Optimization

Improving solubility of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 5-(Piperazin-1-yl)pyridine-2-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of heterocyclic amino acids. 5-(Piperazin-1-yl)pyridine-2-carboxylic acid presents a classic physicochemical challenge: it is a highly polar zwitterion. This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome these solubility barriers in organic solvents.

Diagnostic FAQ: Understanding the Molecule

Q: Why is 5-(Piperazin-1-yl)pyridine-2-carboxylic acid virtually insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The insolubility is driven by the molecule's zwitterionic nature. The carboxylic acid group on the pyridine ring has a low pKa (~2-3), while the secondary amine of the piperazine ring has a high pKa (~9-10). At neutral pH, the proton migrates from the acid to the amine, forming a strongly interacting inner salt (carboxylate anion and piperazinium cation). This creates a rigid crystal lattice with high lattice energy that low-dielectric organic solvents simply cannot disrupt[1].

Q: Can I just adjust the pH to make it soluble in organic solvents? A: Standard pH adjustment (e.g., adding HCl or NaOH) neutralizes one of the charges but creates an inorganic salt (e.g., a sodium carboxylate or a hydrochloride salt). While this drastically improves aqueous solubility, it does not enhance lipophilicity enough for non-polar organic extraction. To achieve organic solubility, we must either mask the charge covalently or pair it with a bulky, lipophilic counterion[2].

Decision Matrix

Before proceeding to the protocols, use the following workflow to determine the most scientifically appropriate strategy for your downstream application.

ZwitterionSolubility A 5-(Piperazin-1-yl)pyridine- 2-carboxylic acid B What is the downstream application? A->B C Organic Synthesis (Coupling/Amidation) B->C Reaction D Liquid-Liquid Extraction (Purification) B->D Extraction E Direct Assay / Analysis (Native Form Required) B->E Analysis F Covalent Derivatization (e.g., Boc-Protection) C->F G Lipophilic Ion-Pairing (e.g., TBA+ Salt) D->G H Polar Aprotic Solvents (DMSO + Heat/Sonication) E->H

Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

Strategy 1: Lipophilic Ion-Pairing (Non-Covalent)

Best for: Liquid-liquid extractions, lipid-based formulations, and phase-transfer catalysis.

Causality: By elevating the pH to ~11, the piperazinium ion is deprotonated to a neutral amine, leaving only the carboxylate anion. By introducing tetrabutylammonium hydroxide (TBAOH), we form a TBA⁺ carboxylate salt. The massive, greasy alkyl chains of the TBA⁺ counterion shield the charge, drastically lowering the lattice energy and pulling the complex into the organic phase[2].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid in a 1:1 (v/v) biphasic mixture of Dichloromethane (DCM) and Deionized Water (20 mL total).

  • Ion-Pairing: Under vigorous magnetic stirring, add 1.05 mmol of Tetrabutylammonium hydroxide (TBAOH, 1.0 M in water) dropwise.

  • pH Monitoring: Check the aqueous layer; ensure the pH is between 10.5 and 11.0.

  • Phase Separation: Transfer to a separatory funnel. The zwitterion suspension will clear as the compound migrates into the lower DCM layer.

  • Recovery: Collect the DCM layer. Extract the aqueous layer with an additional 10 mL of DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Check: The initial cloudy biphasic suspension must resolve into two completely transparent liquid phases. If particulates remain, the pH is too low (resulting in incomplete deprotonation of the piperazine).

Strategy 2: Transient Derivatization (Covalent)

Best for: Peptide coupling, esterification, and multi-step organic synthesis.

Causality: Covalently masking the secondary amine of the piperazine ring with a tert-butyloxycarbonyl (Boc) group permanently eliminates the basic center. Without the basic amine, the molecule can no longer form a zwitterion, reverting to a standard, highly organic-soluble heterocyclic carboxylic acid[3].

Step-by-Step Methodology:

  • Solvation: Suspend the compound in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH.

  • Protection: Dissolve 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in a minimal volume of THF and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Acidification: Carefully acidify the aqueous layer to pH ~3.5 using 1M Citric Acid. Crucial: Do not use HCl, as strong mineral acids can prematurely cleave the newly formed Boc group.

  • Extraction: Extract the product three times with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The native zwitterion will remain stuck at the baseline (Rf = 0.0), whereas the successful Boc-protected derivative will migrate cleanly up the plate (Rf ~ 0.4-0.6).

Strategy 3: Polar Aprotic Solvation

Best for: Analytical assays (NMR, HPLC), biological screening, where the native structure must remain entirely unaltered.

Causality: If the compound must remain untouched, you must use a solvent capable of solvating the zwitterion. Dimethyl sulfoxide (DMSO) is ideal because its highly polar S=O bond acts as a strong hydrogen-bond acceptor, stabilizing the NH₃⁺ equivalent on the piperazine, while its high dielectric constant shields the electrostatic charges[4].

Step-by-Step Methodology:

  • Dispersion: Add the native compound to anhydrous DMSO to achieve a target concentration of 10-25 mg/mL.

  • Thermal/Acoustic Disruption: Place the vial in an ultrasonic bath heated to 40°C for 15-20 minutes. The cavitation bubbles provide the localized energy required to break the strong zwitterionic crystal lattice.

  • Equilibrium Shifting (Optional): If a slight haze remains, add 1% (v/v) Triethylamine (TEA). This slightly shifts the equilibrium, partially deprotonating the piperazine and increasing solubility without permanent covalent modification.

Self-Validation Check: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), you have a colloidal suspension, not a true solution. Continue sonication or increase solvent volume until the beam is invisible.

Quantitative Data Summary

The following table summarizes the expected solubility outcomes based on the applied troubleshooting strategy.

Strategy AppliedChemical StateTarget SolventExpected SolubilityDownstream Compatibility
None (Control) Native ZwitterionDCM, EtOAc, Hexane< 0.1 mg/mLN/A (Insoluble)
Polar Aprotic Solvation Native ZwitterionDMSO15 - 25 mg/mLAssays, NMR, Screening
Lipophilic Ion-Pairing TBA⁺ Carboxylate SaltDCM, Chloroform> 100 mg/mLExtractions, Formulations
Covalent Derivatization Boc-Protected AcidTHF, EtOAc, DCM> 200 mg/mLOrganic Synthesis, Coupling

References

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications.
  • Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. PMC - NIH.
  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC - NIH.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation. PMC - NIH.

Sources

Handling hygroscopic nature of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Moisture Trap"

You are likely accessing this guide because your solid compound has turned into a gum, your weighing balance is drifting, or your LCMS retention times are shifting.

The Root Cause: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid is a zwitterionic heterocycle . It possesses a "moisture trap" mechanism:

  • The Piperazine Ring: The secondary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is a potent proton acceptor and hydrogen bond donor. It does not just absorb atmospheric water; it chemically captures atmospheric 
    
    
    
    to form carbamates.[1]
  • The Zwitterionic Lattice: The interaction between the carboxylic acid (

    
    ) and the basic piperazine creates a high-energy crystal lattice. When salts (e.g., HCl, HBr) are formed to disrupt this for solubility, the lattice energy often drops below the hydration energy, making the salt deliquescent .
    

This guide provides the protocols required to stabilize these salts during experimentation.

Immediate Troubleshooting (FAQs)

Q1: The powder turned into a sticky gum overnight. Can I save it?

Status: Critical Answer: Likely yes, but with caveats.

  • The Cause: The salt has undergone deliquescence (dissolved in absorbed moisture).

  • The Fix: Do NOT heat it rapidly. Dissolve the gum in a minimal amount of anhydrous methanol or ethanol. Add an anti-solvent (like diethyl ether or hexanes) to induce precipitation, or rotary evaporate azeotropically with toluene to remove water.

  • The Warning: If the gum has been exposed to air for >24 hours, check for carbamate formation (M+44 peak in LCMS) due to reaction with

    
    . If carbamates are present, you must re-acidify and recrystallize.
    
Q2: My analytical balance reading keeps drifting upwards. How do I weigh this accurately?

Status: Common Error Answer: You are observing rapid moisture uptake kinetics.

  • Stop: Do not use weighing paper.

  • Protocol: Use the "Difference by Weighing" method inside a closed vessel (see Module 3).

  • Environment: If relative humidity (RH) > 40%, you must use a glove bag or glovebox.

Q3: Why does the HCl salt seem more hygroscopic than the free base?

Status: Theoretical Insight Answer: The free base exists as an internal zwitterion (net neutral), which packs tightly. The HCl salt protonates the weak pyridine nitrogen or the second piperazine nitrogen, breaking the internal charge balance and creating a more open, ionic lattice that eagerly accepts water molecules to fill void spaces.

Operational Protocols

Module A: The "Zero-Contact" Weighing Protocol

Objective: Eliminate moisture uptake during mass measurement.

Prerequisites:

  • Anti-static gun (Ionizer).

  • Glass weighing boat or volumetric flask (Never paper).

  • Desiccant chamber nearby.

Workflow Visualization:

WeighingProtocol Start Start: Hygroscopic Salt Weighing CheckEnv Check Lab Humidity (Hygrometer) Start->CheckEnv Decision Is RH > 40%? CheckEnv->Decision Benchtop Benchtop Protocol (Speed is Critical) Decision->Benchtop No Glovebox Glovebox/Glove Bag (Inert N2/Ar) Decision->Glovebox Yes Step1 1. Tare closed glass vessel (Vial + Cap) Benchtop->Step1 Glovebox->Step1 Inside Box Step2 2. Add approximate amount quickly inside hood Step1->Step2 Step3 3. Close vessel immediately Step2->Step3 Step4 4. Weigh closed vessel (Record Mass A) Step3->Step4 Step5 5. Transfer solid to reaction Step4->Step5 Step6 6. Weigh empty vessel + residue (Record Mass B) Step5->Step6 Calc Calculate: Mass A - Mass B (Exact Amount Transferred) Step6->Calc

Figure 1: Decision logic for weighing hygroscopic piperazine salts. Note that "Difference by Weighing" (Steps 4-6) is the only valid method for deliquescent solids.

Module B: Storage & Drying

Storage:

  • Primary: Amber glass vial with a Teflon-lined cap.

  • Secondary: Heat-sealed aluminized Mylar bag with a silica gel packet.

  • Temperature: -20°C (Freezer). Crucial: Allow vial to warm to room temperature before opening to prevent condensation.

Drying Protocol (If caking occurs):

  • Vacuum Oven: Set to 40°C.

  • Desiccant: Place a tray of

    
     (Phosphorus Pentoxide) or activated molecular sieves in the oven.
    
  • Time: 12–24 hours.

  • Bleed Gas: Bleed the oven back to pressure using dry Nitrogen or Argon , never ambient air.

Scientific Optimization: Salt Selection

If the HCl salt is unmanageable, you must engineer the solid state. The choice of counterion dictates the Hygroscopicity Risk Profile .

Mechanism: Large, hydrophobic counterions pack better with the piperazine ring and shield the ionic centers from water.

Counterion ClassExamplesHygroscopicity RiskRationale
Small Inorganic HCl, HBr, NitrateHigh / Critical High charge density; crystal lattice voids often accommodate water.
Organic (Small) Mesylate, AcetateHigh Often forms hygroscopic oils with piperazines.
Dicarboxylic Fumarate, SuccinateMedium / Low Cross-linking potential; often forms stable, high-melting networks.
Large Lipophilic Tosylate, Napsylate Low (Recommended) Hydrophobic bulk shields the ionic interaction; "Grease ball" effect.
Co-Crystal Benzoic AcidVery Low Hydrogen bonding instead of ionic transfer; reduces hydration propensity.

Salt Screening Workflow:

SaltSelection Input Hygroscopic Lead Compound Screen Counterion Screen (Tosylate, Fumarate, Adipate) Input->Screen DVS DVS Analysis (Dynamic Vapor Sorption) Screen->DVS Result1 Mass Change > 2% (@ 80% RH) DVS->Result1 Result2 Mass Change < 0.5% (@ 80% RH) DVS->Result2 Action1 Discard / Lyophilize Result1->Action1 Action2 Select for Scale-up Result2->Action2

Figure 2: Screening logic for replacing hygroscopic HCl salts with stable alternatives.

Chemical Stability Warning (The Piperazine Adduct)

Researchers often mistake moisture uptake for simple physical wetting. However, piperazine derivatives are chemically reactive with air.

The Reaction:



  • Observation: Appearance of a new peak in LCMS at

    
    .
    
  • Prevention: All synthesis involving 5-(Piperazin-1-yl)pyridine-2-carboxylic acid must be performed under an inert atmosphere (

    
     or Ar).
    
  • Reversal: Acidification (pH < 2) will decarboxylate the carbamate back to the amine, but this requires a workup step that introduces more water. Prevention is superior to cure.

References

  • United States Pharmacopeia (USP).General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counterion selection for hygroscopicity management).

  • Newman, A. (2012). Pharmaceutical Cocrystals: An Emerging Approach to Physical Property Enhancement. In Crystal Growth & Design. (Discusses using co-crystals to fix piperazine hygroscopicity).

  • FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. (Defines humidity testing standards).

  • BenchChem Technical Library. (2025). Physicochemical Properties of Piperazine Salts. (Specific data on piperazine pKa and salt behavior).

Sources

Validation & Comparative

LC-MS Fragmentation Pattern of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of small-molecule building blocks is a critical bottleneck. 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (also known as 5-piperazin-1-ylpicolinic acid) is a highly versatile pharmacophore. However, because it frequently co-exists with positional isomers—such as 6-(piperazin-1-yl)pyridine-3-carboxylic acid—differentiating these structures via standard high-resolution mass spectrometry (HRMS) requires a deep understanding of their gas-phase fragmentation mechanics.

This guide objectively compares the LC-MS/MS performance of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid against its primary structural alternative, providing the mechanistic causality and self-validating protocols necessary for unambiguous identification.

Mechanistic Causality: The Ortho-Effect in Ionization

In positive electrospray ionization (ESI+), 5-(Piperazin-1-yl)pyridine-2-carboxylic acid readily forms a protonated precursor ion


 at m/z 208.108. The charge localizes primarily on the highly basic secondary amine of the piperazine ring (pKa ~9.8).

The defining fragmentation feature of this molecule is dictated by the spatial arrangement of the pyridine ring and the carboxylic acid. Because the carboxylic acid is in the 2-position (ortho to the pyridine nitrogen), it acts as a picolinic acid derivative. Upon collision-induced dissociation (CID), the lone pair of the pyridine nitrogen interacts with the carboxylic proton. This proximity facilitates a Hammick-like transition state, leading to a highly favorable and rapid neutral loss of carbon dioxide (-44 Da), a well-documented characteristic of[1]. This process is driven by the generation of a stable[2].

Following decarboxylation, the molecule undergoes secondary fragmentation within the piperazine ring, typically involving the neutral loss of


 (43 Da) to form [3]. This specific ring-opening pattern is widely utilized in the targeted detection of [4].

Isomeric Comparison: 5-PPA vs. 6-PNA

To validate the identity of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (5-PPA), it must be distinguished from its positional isomer, 6-(Piperazin-1-yl)pyridine-3-carboxylic acid (6-PNA). Since both share the exact same exact mass, MS/MS fragmentation is the only definitive mass spectrometric method for differentiation.

The 3-carboxylic acid isomer lacks the ortho-nitrogen interaction. Therefore, instead of decarboxylation, its primary fragmentation pathway is the standard loss of water (-18 Da).

Quantitative Fragmentation Comparison (ESI+, NCE 30 eV)
Feature / Product Ion5-(Piperazin-1-yl)pyridine-2-carboxylic acid6-(Piperazin-1-yl)pyridine-3-carboxylic acidMechanistic Causality
Precursor Ion

m/z 208.108m/z 208.108Protonation of basic piperazine nitrogen

m/z 164.118 (Base Peak, +++) m/z 164.118 (Minor, +)Ortho-effect / Hammick transition state

m/z 190.097 (Minor, +)m/z 190.097 (Base Peak, +++) Standard carboxylic acid dehydration

m/z 121.076 (Moderate, ++)N/A (Low abundance)Piperazine ring cleavage post-decarboxylation

Fragmentation Pathway Visualization

Fragmentation M [M+H]⁺ m/z 208.108 5-(Piperazin-1-yl)picolinic acid F1 [M+H - CO₂]⁺ m/z 164.118 Base Peak (Decarboxylation) M->F1 -CO₂ (-44 Da) Driven by Ortho-N F2 [M+H - H₂O]⁺ m/z 190.097 Minor Fragment M->F2 -H₂O (-18 Da) F3 [M+H - CO₂ - C₂H₅N]⁺ m/z 121.076 Piperazine Cleavage F1->F3 -C₂H₅N (-43 Da) Ring Opening

Proposed LC-MS/MS positive-ion fragmentation pathway for 5-(Piperazin-1-yl)picolinic acid.

Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. By analyzing the target compound alongside its 3-carboxylic acid isomer, the system internally validates that the observed decarboxylation is a structurally dependent ortho-effect, not an artifact of excessive source temperature.

Step 1: Matrix Preparation & Isomer Spiking
  • Action: Prepare a 1 µg/mL solution of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid in 90:10 Water:Acetonitrile (0.1% Formic Acid).

  • Self-Validation Check: Prepare a parallel negative control sample containing 6-(Piperazin-1-yl)pyridine-3-carboxylic acid. Analyzing this control ensures the MS parameters are not universally destroying all carboxylic acids in the source.

Step 2: UHPLC Separation
  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid drops the pH below 3.0. This ensures complete protonation of the piperazine ring prior to ESI droplet desolvation, maximizing the

    
     ion yield and stabilizing the chromatography of the highly polar basic analyte.
    
Step 3: High-Resolution MS/MS Acquisition (Q-TOF)
  • Source: ESI in Positive Mode.

  • Precursor Isolation: m/z 208.108 (Utilize a narrow 1.0 Da window to exclude isotopic interference).

  • Collision Energy (CE) Stepping: Acquire spectra at Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Causality: Stepped CE is critical for complete structural coverage. The Hammick-driven

    
     loss requires very low energy (15 eV) and will dominate early. Higher energies (45 eV) are required to shatter the robust piperazine ring to observe the m/z 121 fragment.
    
Step 4: Data Interpretation
  • Action: Calculate the intensity ratio of m/z 164 / m/z 190.

  • Validation: A ratio > 10 confirms the 2-carboxylic acid (picolinic) topology. A ratio < 0.1 confirms the 3-carboxylic acid topology.

Analytical Workflow Visualization

Workflow S1 Sample Prep Dilution & IS Addition S2 UHPLC C18, 0.1% FA Gradient S1->S2 S3 ESI(+) Charge on Piperazine N S2->S3 S4 HR-MS/MS CID of m/z 208.1 S3->S4 S5 Data Analysis Isomer Differentiation S4->S5

Standardized LC-HRMS workflow for analyzing basic pyridine-carboxylic acid derivatives.

References

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI (Molecules) URL: [Link]

  • Title: Distal Cleavage of 3-Chlorocatechol by an Extradiol Dioxygenase to 3-Chloro-2-Hydroxymuconic Semialdehyde Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Characterization of ionized heterocyclic carbenes by ion-molecule reactions Source: ORBi UMONS / International Journal of Mass Spectrometry URL: [Link]

Sources

Comparative Biological Activity of 5-(Piperazin-1-yl)pyridine vs. 5-(Morpholin-4-yl)pyridine Analogs: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In medicinal chemistry, the 5-aminopyridine motif is a ubiquitous and highly versatile pharmacophore. When optimizing lead compounds—particularly in the development of kinase inhibitors—researchers frequently face the critical decision of substituting the pyridine core with either a piperazine or a morpholine ring. While both are privileged saturated heterocycles utilized to escape "flatland" and improve pharmacokinetic (PK) properties , their distinct physicochemical properties profoundly dictate the molecule's target affinity, membrane permeability, and safety liabilities.

As an application scientist, it is crucial to understand that this substitution is not merely a structural tweak; it is a strategic bioisosteric replacement driven by strict causality. This guide provides an objective, data-driven comparison of 5-(piperazin-1-yl)pyridine and 5-(morpholin-4-yl)pyridine analogs, focusing on the mechanistic reasons behind their biological divergence and providing self-validating experimental workflows to evaluate them.

Physicochemical Causality: The Role of the Heteroatom

The fundamental difference between these two analogs lies in the heteroatom at the 4-position of the saturated ring. Piperazine possesses a secondary amine (NH), whereas morpholine contains an ether oxygen (O). This single atomic swap cascades into massive biological differences.

  • Basicity and Ionization: The distal nitrogen of the piperazine ring is highly basic (calculated pKa ~8.5–9.0). At physiological pH (7.4), the 5-(piperazin-1-yl)pyridine analog is predominantly protonated, existing as a cation. In contrast, the oxygen in morpholine is non-basic. The remaining nitrogen attached directly to the pyridine ring has its lone pair delocalized into the aromatic system, resulting in a drastically lower pKa (< 5.0). Thus, the morpholine analog remains neutral at pH 7.4.

  • Safety Implications (hERG Toxicity): The protonated state of piperazine is a notorious driver of off-target hERG potassium channel blockade. The cationic nitrogen forms strong cation-π interactions with aromatic residues (Tyr652, Phe656) in the hERG channel's inner cavity. Replacing the NH with an oxygen atom eliminates this basic center, systematically mitigating cardiotoxicity risks .

Quantitative Data Summary

Table 1: Comparative Physicochemical and ADMET Profiling of Pyridine Analogs

Parameter5-(Piperazin-1-yl)pyridine5-(Morpholin-4-yl)pyridine
Heteroatom at Position 4 NH (Secondary Amine)O (Ether)
Calculated pKa (Distal) ~ 8.5 – 9.0 (Basic)< 5.0 (Non-basic)
Predominant Charge (pH 7.4) Cationic (+1)Neutral (0)
H-Bond Donors / Acceptors 1 / 20 / 2
Relative Lipophilicity (LogD) Lower (More hydrophilic)Higher (More lipophilic)
hERG IC50 (Representative) ~ 1 - 5 µM (High Liability)> 30 µM (Low Liability)
Membrane Permeability (Papp) Moderate (Efflux prone)High (Passive diffusion)

Experimental Workflows: A Self-Validating Approach

To objectively compare these analogs, researchers must employ rigorous, self-validating assay systems. Below are the standard methodologies for synthesis, potency evaluation, and safety profiling, designed to ensure absolute data integrity.

Self-Validating Buchwald-Hartwig Amination

Objective: Synthesize 5-(piperazin-1-yl)pyridine and 5-(morpholin-4-yl)pyridine from a common 5-bromopyridine precursor. Causality: Palladium-catalyzed cross-coupling ensures regiospecific C-N bond formation at the 5-position without the risk of over-alkylation or constitutional isomerism.

Step-by-Step Protocol:

  • Reaction Assembly: In a flame-dried Schlenk flask, combine 5-bromopyridine (1.0 eq), the respective amine (piperazine or morpholine, 1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq) in anhydrous toluene.

  • Inert Atmosphere & Internal Validation: Add biphenyl (0.1 eq) as an internal standard. Degas the mixture via three freeze-pump-thaw cycles and backfill with N2.

    • Self-Validation Check: The internal standard allows real-time reaction monitoring via LC-MS to precisely quantify conversion rates before quenching, preventing premature workup and yield loss.

  • Execution: Heat the mixture at 90°C for 12 hours under continuous stirring.

  • Purification & QC: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).

    • Self-Validation Check: Confirm >95% purity via HPLC (UV 254 nm). Verify the structural integrity using 1H-NMR (look for the characteristic morpholine multiplet at ~3.8 ppm vs. piperazine at ~2.9 ppm) and HRMS.

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of both analogs against a target kinase (e.g., Aurora A or TAK1).

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both analogs in 100% DMSO.

  • Reaction Setup: In a 384-well plate, mix the purified kinase, ATP (strictly at the predetermined Km to ensure competitive inhibition sensitivity), and a fluorescently labeled peptide substrate. Add the compound dilutions (final DMSO concentration = 1%).

  • Self-Validation Controls:

    • Positive Control: Staurosporine (1 µM) to define maximum inhibition (0% enzyme activity).

    • Vehicle Control: 1% DMSO to define maximum enzyme activity (100% signal).

    • Self-Validation Check: Calculate the Z'-factor from the positive and vehicle controls. Proceed with data analysis ONLY if Z' > 0.6, confirming the assay's dynamic range and robustness.

  • Detection & Analysis: Measure the FRET signal using a microplate reader. Fit the dose-response data to a 4-parameter logistic (4PL) model to derive the IC50.

Automated Patch-Clamp hERG Assay

Objective: Assess cardiotoxicity liability driven by the basic nitrogen.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology: Using an automated patch-clamp system, establish the whole-cell configuration. Apply a voltage protocol: step depolarization from -80 mV to +20 mV (2 seconds), followed by a repolarization step to -50 mV to elicit hERG tail currents.

  • Perfusion & Validation: Perfuse the cells with extracellular solution containing the test analogs (10 µM).

    • Self-Validation Check: Continuously monitor leak current (must remain <100 pA to ensure membrane seal integrity). Use E-4031 (a known hERG inhibitor) at the end of the recording as a positive control to confirm that the observed tail current was exclusively hERG-mediated.

Visualizing the Workflows and Pathways

G A Design: Piperazine vs Morpholine B Synthesis: Buchwald-Hartwig A->B C In Vitro Kinase Assay B->C D ADMET: hERG & Microsomes C->D E Lead Selection D->E

Caption: Workflow for evaluating piperazine and morpholine analogs in drug discovery.

G Inhibitor Pyridine Analog (Morpholine/Piperazine) Target Target Kinase (e.g., TAK1 / Aurora) Inhibitor->Target On-Target Inhibition hERG hERG Channel (Off-Target) Inhibitor->hERG Off-Target Binding (Piperazine) Efficacy Therapeutic Efficacy (Apoptosis) Target->Efficacy Desired Outcome Toxicity Cardiotoxicity (QT Prolongation) hERG->Toxicity Adverse Outcome

Caption: Pharmacological pathways comparing on-target kinase efficacy vs off-target hERG toxicity.

Conclusion

When analyzing the data from the above workflows, researchers typically observe a distinct trade-off. The 5-(piperazin-1-yl)pyridine analog often exhibits superior aqueous solubility and, in specific kinase pockets, better target affinity if the basic nitrogen engages in a solvent-exposed hydrogen bond network. However, the 5-(morpholin-4-yl)pyridine analog almost universally demonstrates a superior safety profile (drastically reduced hERG binding) and higher membrane permeability due to its physiological neutrality. The choice ultimately depends on whether the project's primary bottleneck is target potency or ADMET/safety liabilities.

References

  • Title: De Novo Assembly of Highly Substituted Morpholines and Piperazines Source: PMC - NIH (National Institutes of Health) URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validating 5-(Piperazin-1-yl)pyridine-2-carboxylic acid Structure: A Comparative Guide to X-ray Crystallography vs. NMR & HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount[1]. 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (and its derivatives, such as its tert-butyl ester, CAS: 2368871-20-7) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry[2]. Featuring a flexible piperazine ring and a pyridine-2-carboxylic acid moiety capable of zwitterionic behavior, confirming its exact solid-state conformation, tautomeric state, and 3D geometry requires rigorous analytical validation.

This guide objectively compares the performance of X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), providing drug development professionals with a field-proven, self-validating framework for structural elucidation.

Methodology Comparison: X-ray Crystallography vs. Alternatives

While modern drug discovery relies on a combination of experimental techniques[3], selecting the correct analytical method depends on the specific structural questions being asked.

  • NMR Spectroscopy: NMR is invaluable for studying biomolecules and small molecules in solution, closely mimicking physiological conditions and providing insight into molecular dynamics and conformational flexibility[4]. However, it infers 3D structure through spatial proximity (e.g., NOESY/ROESY) rather than direct coordinate mapping.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass and isotopic distribution, confirming the molecular formula. However, it offers zero spatial or stereochemical data.

  • X-ray Crystallography: Widely considered the "gold standard," small-molecule X-ray crystallography provides unequivocal proof of chemical identity and conformation[1]. Because the asymmetric unit typically contains fewer than 100 atoms, the technique achieves sub-atomic resolution, allowing individual atoms to be discerned as isolated spheres of electron density[5].

Quantitative Performance Comparison
ParameterX-ray CrystallographyNMR Spectroscopy (1D/2D)High-Resolution MS (HRMS)
Primary Output Absolute 3D atomic coordinatesThrough-bond/space connectivityExact mass, molecular formula
Resolution / Accuracy < 0.8 Å (Atomic resolution)~0.1 ppm (Chemical shift)< 5 ppm (Mass error)
Sample State Single Crystal (Solid)Solution (Liquid)Ionized gas phase
Stereochemistry Absolute configurationRelative (via NOE interactions)Cannot determine
Throughput Low to MediumHighVery High
Sample Requirement ~0.1 - 1 mg (Single crystal)1 - 5 mg< 1 µg

Structural Validation Workflow

The decision to deploy X-ray crystallography is typically downstream of routine bulk purity checks. The logical relationship between these techniques is mapped below.

ValidationWorkflow Start Synthesized Compound 5-(Piperazin-1-yl)pyridine-2-carboxylic acid NMR NMR Spectroscopy (1D/2D Connectivity) Start->NMR Bulk purity MS HRMS (Exact Mass & Formula) Start->MS Mass check Decision Structural Ambiguity? (Regioisomers/Conformers) NMR->Decision MS->Decision XRay X-ray Crystallography (Absolute 3D Conformation) Validated Fully Validated Structure (Atomic Resolution) XRay->Validated R-factor < 5% Decision->XRay Yes (Requires 3D) Decision->Validated No (Standard)

Logical workflow for structural validation of heterocyclic building blocks.

Experimental Protocol: Small Molecule X-ray Crystallography

To achieve atomic resolution, the crystallographic workflow must operate as a self-validating system. Below is the step-by-step methodology for validating 5-(Piperazin-1-yl)pyridine-2-carboxylic acid.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 1-2 mg of the compound in a minimal volume of a primary solvent (e.g., methanol). Place the vial inside a larger, sealed container containing an antisolvent (e.g., diethyl ether). Allow the system to stand undisturbed at room temperature for 3-7 days.

  • Causality: Covering the container allows for the slow evaporation and equilibration of the solvent[1]. This slow thermodynamic process supersaturates the solution gradually, favoring the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitation.

Step 2: Crystal Mounting and Data Collection
  • Procedure: Isolate a defect-free crystal (approx. 0.1 × 0.1 × 0.1 mm) from the mother liquor. Coat it in paratone oil, mount it on a MiTeGen loop, and flash-cool it in a nitrogen stream at 100 K. Expose the crystal to monochromatic X-rays (e.g., Cu Kα, λ = 1.5418 Å) and collect diffraction frames over a 360° rotation.

  • Causality: Flash-cooling to cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller B-factors), drastically improving the signal-to-noise ratio at high diffraction angles[6]. Cu Kα radiation is selected over Mo Kα because it provides stronger anomalous dispersion signals for lighter atoms (C, N, O), which is critical if absolute stereochemical determination is required.

Step 3: Phasing and Iterative Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT software). Refine the initial atomic model using full-matrix least-squares refinement on

    
     (e.g., SHELXL).
    
  • Causality: Unlike large proteins that often require isomorphous replacement, small molecules diffract to high resolution. This allows statistical relationships between reflection intensities (Direct Methods) to accurately estimate phases without the need for heavy-atom derivatives[7].

Step 4: System Self-Validation (The R-factor Check)
  • Procedure: Evaluate the final crystallographic R-factor (

    
    ) and the Goodness-of-Fit (GoF). Validate the geometry by comparing calculated bond lengths and angles against ideal values.
    
  • Causality: The R-factor is a mathematical measure of the agreement between the crystallographic model and the experimental X-ray diffraction data[1]. For small molecules, an R-factor below 0.05 (5%) indicates a highly accurate fit[1]. If the R-factor is higher, it indicates an incorrect electron density model, triggering further iterative refinement[8]. Furthermore, small-molecule structures are refined to such low R-factors that their bond lengths are considered highly accurate and serve as "ideal values" for validating larger macromolecular complexes[9].

XRayPathway Cryst Single Crystal Growth (Slow Evaporation) Diffract X-ray Diffraction (Data Collection at 100K) Cryst->Diffract Phase Phase Problem Solution (Direct Methods) Diffract->Phase Refine Iterative Refinement (Least-Squares on F²) Phase->Refine Validate Validate Refine->Validate Validate->Refine R-factor > 0.05

Step-by-step X-ray crystallography data processing and self-validation pathway.

References

1.[2] 2368871-20-7 | MFCD31714332 | 5-Piperazin-1-yl-pyridine-2 ..., acints.com. Available at: 2.[3] X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC, nih.gov. Available at: 3.[9] Protein X-Ray Structure Validation: Key Criteria, proteinstructures.com. Available at: 4.[4] Comparison of X-ray Crystallography, NMR and EM, creative-biostructure.com. Available at: 5.[1] Validating the Molecular Structure of 8-Fluoroquinoxalin-2-ol: A Comparative Guide to X-ray Crystallography, benchchem.com. Available at: 6.[5] X Ray Crystallography, ijpsjournal.com. Available at: 7.[8] Evaluating the electron density model by applying an imaginary modification, cambridge.org. Available at: 8.[7] Advances and opportunities in ultrafast X-ray crystallography and ultrafast structural optical crystallography of nuclear and electronic protein dynamics, aip.org. Available at: 9.[6] Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature, iucr.org. Available at:

Sources

Comprehensive Guide to Elemental Analysis: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Molecule: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid (CAS: 1551869-99-8) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary & Molecule Profile

In medicinal chemistry, 5-(Piperazin-1-yl)pyridine-2-carboxylic acid is a high-value scaffold, often serving as a critical intermediate for kinase inhibitors (e.g., CDK4/6 inhibitors). Because it contains both a basic secondary amine (piperazine) and an acidic moiety (carboxylic acid), it exists as a zwitterion in neutral media.

This dual nature makes Elemental Analysis (EA) tricky. The molecule is prone to trapping water (hydrates) or forming unexpected salts during acidic workups.[1] This guide provides the theoretical baselines for the free acid and compares them against common solid-state alternatives (salts/hydrates) to help you validate your isolated product.

Physicochemical Profile[2][3][4][5][6][7]
  • Formula:

    
    
    
  • Molecular Weight (MW): 207.23 g/mol

  • Key Functional Groups: Pyridine (aromatic), Piperazine (

    
     amine), Carboxylic Acid.
    
  • Challenge: The piperazine ring is highly basic (

    
    ), while the carboxylic acid is acidic, leading to complex solvation and salt formation profiles.
    

Theoretical Reference Values (The Standard)

The following table establishes the "Gold Standard" for the pure, anhydrous free acid. In a perfect synthesis followed by rigorous drying, your experimental results should match these values within


  (the standard journal acceptance limit).
ElementCountAtomic MassTotal MassCalculated %
Carbon (C) 1012.011120.1157.96%
Hydrogen (H) 131.00813.106.32%
Nitrogen (N) 314.00742.0220.28%
Oxygen (O) 215.99932.0015.44%

Comparative Analysis: Alternative Solid Forms

If your experimental data deviates from the table above, do not immediately discard the batch. This molecule frequently isolates as a Hydrate or a Salt (specifically Hydrochloride) depending on your purification method (e.g., using HCl in dioxane vs. neutral silica column).

Use this comparative table to diagnose your isolated solid form.

Table 1: Comparative EA Values for Common Solid Forms
Solid FormFormulaMW ( g/mol )% C% H% NDiagnostic Shift
Free Acid (Anhydrous)

207.2357.96 6.32 20.28 Baseline.
Hemihydrate

216.2455.55 6.53 19.43 C drops ~2.4%; H rises slightly.
Monohydrate

225.2553.32 6.71 18.66 C drops ~4.6%; N drops <20%.
Dihydrochloride

280.1542.87 5.40 15.00 Massive drop in C and N. Presence of Cl.
TFA Salt (Mono)

321.2544.86 4.39 13.08 C drops drastically; F present (if tested).

Expert Insight: The piperazine nitrogen is a "solvation trap." If you purified using water/methanol gradients, the Monohydrate is the most likely form. If you precipitated from HCl/Ether, the Dihydrochloride is expected.

Experimental Protocol: Ensuring Accuracy

To achieve the


 standard, the sample preparation is as critical as the synthesis itself.
Step-by-Step Preparation Workflow
  • Homogenization:

    • Why: Crystal size variance can skew combustion kinetics.

    • Action: Lightly crush 10–15 mg of the sample into a fine powder using an agate mortar.

  • Vacuum Drying (Crucial Step):

    • Why: Piperazine derivatives are hygroscopic. Surface moisture will artificially lower %C and %N.

    • Action: Dry the sample in a vacuum oven (Abderhalden drying pistol is ideal) at 60°C for 4–6 hours over

      
       or silica desiccant.
      
    • Note: Do not exceed 80°C to avoid decarboxylation of the pyridine-2-carboxylic acid moiety.

  • Weighing:

    • Action: Weigh 2–3 mg exactly into a tin capsule. Fold the capsule to exclude air (which contains atmospheric

      
       and moisture).
      
  • Combustion:

    • Ensure the combustion reactor is set to >980°C to fully oxidize the pyridine ring, which is thermally stable and resistant to decomposition.

Troubleshooting & Decision Logic (Visualization)

When results fail, use this logic flow to determine the next step.

EA_Decision_Tree Start Start: Receive EA Data Check_C Is %C within ±0.4%? Start->Check_C Success Pass: Confirm Purity Check_C->Success Yes Check_Low_C Is %C Low (>1% deviation)? Check_C->Check_Low_C No Check_H Is %H High? Check_Low_C->Check_H Yes Check_N_Low Is %N also Low? Check_Low_C->Check_N_Low No (C is High?) Hypothesis_Water Hypothesis: Hydrate (Check Table 1) Check_H->Hypothesis_Water Yes Hypothesis_Solvent Hypothesis: Trapped Solvent (DCM/EtOAc) Check NMR Check_H->Hypothesis_Solvent No Hypothesis_Salt Hypothesis: Inorganic Salt Contamination (Silica/Na2SO4) Check_N_Low->Hypothesis_Salt Yes

Figure 1: Decision logic for interpreting Elemental Analysis deviations.

Validation: EA vs. HRMS

While Elemental Analysis is the gold standard for bulk purity, High-Resolution Mass Spectrometry (HRMS) is the modern alternative for molecular confirmation.

FeatureElemental Analysis (Combustion)High-Res Mass Spec (HRMS)
What it measures Bulk elemental ratio (Purity + Solvation).Exact mass of the molecular ion (Identity).
Sensitivity Low (Requires ~2mg).High (Requires <0.1mg).
Blind Spot Cannot distinguish isomers.Cannot detect inorganic salts (NaCl) or water.
Best For Final QC to prove the powder is solvent-free.Early ID to prove the reaction worked.

Recommendation: For 5-(Piperazin-1-yl)pyridine-2-carboxylic acid, EA is superior for final batch release because it detects the hydration state, which critically affects the molecular weight calculation for subsequent dosing.

References

  • Frontier Specialty Chemicals. (n.d.). 5-(Piperazin-1-yl)pyridine-2-carboxylic acid Product Page. Retrieved from

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from

  • Chemistry World. (2022). Are elemental analysis guidelines appropriate? Retrieved from

  • PubChem. (2025). Compound Summary: N-Methyl-5-(piperazin-1-yl)picolinamide (Analog Structure Data). Retrieved from

Sources

Safety Operating Guide

5-(Piperazin-1-yl)pyridine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 5-(Piperazin-1-yl)pyridine-2-carboxylic acid Role: Senior Application Scientist Audience: Researchers, Drug Development Scientists, EHS Officers

Executive Summary: Operational Safety & Logistics

As a Senior Application Scientist, I often see disposal protocols treated as an afterthought. However, for amphoteric heterocycles like 5-(Piperazin-1-yl)pyridine-2-carboxylic acid , improper handling can lead to unexpected solubility changes, precipitation in waste lines, or the formation of hazardous byproducts.

This compound features a zwitterionic structure : it contains a basic secondary amine (piperazine) and an acidic carboxylic acid moiety. This duality dictates its disposal pathway.[1] It must be treated as Hazardous Organic Waste , segregated from strong oxidizers, and destroyed via high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.

Hazard Profile & Chemical Behavior

Before executing disposal, you must understand the "Why" behind the safety decisions. This compound is not just "organic waste"; it is a functionalized pyridine.

PropertyCharacteristicDisposal Implication
Chemical Structure Pyridine ring + Piperazine + Carboxylic AcidAmphoteric: Can react with both strong acids and strong bases. Do not mix indiscriminately with bulk acid/base waste streams to avoid heat generation or precipitation.
Acidity/Basicity Zwitterionic (pKa ~3-4 for acid, ~9 for amine)Buffer Capacity: Large quantities can alter the pH of liquid waste drums, potentially triggering regulatory non-compliance (pH < 2 or > 12.5).
Toxicity Class Irritant (Skin/Eye); Potential SensitizerPPE: Double nitrile gloves and N95/P100 respiratory protection are mandatory to prevent sensitization common to piperazine derivatives.
Combustion Nitrogen-richEmissions: Burning releases toxic NOx fumes. Must be incinerated in a facility with active scrubbing.

Personal Protective Equipment (PPE) Matrix

Trust is built on self-protection. Never handle this waste stream without the following barrier protection.

  • Respiratory: N95 or P100 particulate respirator (if handling solids/powders).

  • Dermal: Double Nitrile gloves (0.11 mm min thickness). Rationale: Piperazines are known permeators and sensitizers.

  • Ocular: Chemical safety goggles (ANSI Z87.1).

  • Body: Standard lab coat (buttoned); Tyvek sleeves recommended for bulk transfer.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed safely (e.g., container incompatibility), the process halts immediately.

Scenario A: Solid Waste (Bulk Substance)

Applicable for: Expired shelf stocks, failed synthesis solids, lyophilized powders.

  • Segregation: Isolate the solid. Do not dissolve it in solvent solely for disposal (this increases waste volume and hazard footprint).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to both the amine and acid functionalities. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid.[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reaction.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: HPLC effluent, reaction mixtures.

  • pH Check: Measure the pH of the solution.

    • Critical Step: If pH is < 2 or > 12.5, the waste is RCRA "Corrosive" (Code D002).

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the "Organic Solvents" waste drum.

  • Transfer: Pour into the "Halogen-Free Organic Solvent" waste container.

    • Note: Although it contains nitrogen, it typically does not require a separate "High Nitrogen" stream unless your facility specifies <1% N content for general organics.

  • Precipitation Watch: Watch for cloudiness upon mixing. If precipitation occurs, stop. Treat the mixture as "Heterogeneous Waste" and tag for separate incineration.

Scenario C: Trace Contaminated Materials

Applicable for: Gloves, weigh boats, paper towels.

  • Bagging: Place items in a clear, 6-mil polyethylene bag.

  • Tagging: Label as "Solid Debris Contaminated with Pyridine/Piperazine Derivatives."

  • Disposal: Place in the solid hazardous waste drum (often the "Black Drum" or "Yellow Drum" depending on institutional color coding). Do not throw in regular trash.

Operational Visualization: Waste Decision Tree

The following logic flow ensures you select the correct waste stream every time.

WasteDecisionTree Start Waste Generation: 5-(Piperazin-1-yl)pyridine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris ContainerSolid Container: Wide-mouth HDPE Solid->ContainerSolid pHCheck Check pH Liquid->pHCheck Bagging Double Bag (6-mil Poly) Debris->Bagging LabelSolid Label: Hazardous Organic Solid (Toxic/Irritant) ContainerSolid->LabelSolid Incineration Destruction: High-Temp Incineration (w/ Scrubber) LabelSolid->Incineration Corrosive pH < 2 or > 12.5 (RCRA D002) pHCheck->Corrosive Extreme pH Neutral pH 2 - 12.5 pHCheck->Neutral Moderate pH StreamCorrosive Stream: Corrosive Waste Corrosive->StreamCorrosive StreamSolvent Stream: Organic Solvents (Halogen-Free) Neutral->StreamSolvent StreamSolvent->Incineration StreamCorrosive->Incineration TrashBan DO NOT TRASH Bagging->TrashBan TrashBan->Incineration

Caption: Decision logic for segregating 5-(Piperazin-1-yl)pyridine-2-carboxylic acid waste streams based on physical state and pH.

Emergency Spill Response Workflow

In the event of a powder spill, immediate containment is vital to prevent inhalation of the sensitizing dust.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE: N95 Mask + Double Gloves Evacuate->PPE Contain 3. Containment: Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into bag -> Wipe surface with weak acid (1% Acetic) Contain->Clean Dispose 5. Disposal: Label as Hazardous Debris Clean->Dispose

Caption: Operational workflow for safely managing accidental solid spills.

Regulatory Framework & Compliance

  • US EPA (RCRA): This compound is not explicitly P- or U-listed. However, the generator must determine if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (ICRT).

    • Default Classification: If not mixed with solvents, classify as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise), but best practice is to manage as Hazardous Organic Waste .

  • EU (REACH/CLP): Dispose of contents/container in accordance with local/regional/national/international regulations. The waste code (EWC) is typically 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine derivatives and toxicological profiles. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.